Fluocinolone acetonide 21-aldehyde

Descripción general

Descripción

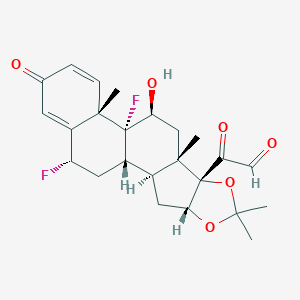

Fluocinolone acetonide 21-aldehyde (CAS 13242-30-3) is a synthetic corticosteroid derivative characterized by an aldehyde group at the 21-position of the fluocinolone acetonide backbone. Its molecular formula is C₂₄H₂₈F₂O₆, with a molecular weight of 450.47 g/mol . Key properties include:

- Physical state: White to off-white hygroscopic solid .

- Melting point: >237°C (decomposes) .

- Solubility: Slightly soluble in chloroform, DMSO, and methanol .

- Storage: Requires storage at -20°C under inert conditions due to hygroscopicity .

This compound is primarily used in research settings as an intermediate for synthesizing other derivatives or as a reference standard in impurity profiling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-aldehyde typically involves multiple steps starting from fluocinolone acetonide. The key steps include the selective oxidation of the 21-hydroxyl group to an aldehyde. Common reagents used for this oxidation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to prevent over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Fluocinolone acetonide 21-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a catalyst.

Major Products:

Oxidation: Fluocinolone acetonide 21-carboxylic acid.

Reduction: Fluocinolone acetonide 21-alcohol.

Substitution: Fluocinolone acetonide 21-imine or 21-hydrazone.

Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

Fluocinolone acetonide 21-aldehyde is extensively used in the pharmaceutical industry for quality assurance purposes. It acts as an impurity standard for fluocinolone acetonide, ensuring that formulations meet regulatory standards. The International Conference on Harmonization (ICH) guidelines emphasize the importance of monitoring impurities to guarantee drug safety and efficacy. This compound aids in:

- Stability Testing : Ensuring that the active pharmaceutical ingredient (API) remains stable over its shelf life.

- Method Validation : Providing a reference for analytical methods used to quantify impurities in drug formulations.

- Abbreviated New Drug Application (ANDA) : Supporting the filing process with the FDA by demonstrating compliance with impurity limits .

Toxicology Studies

In toxicological assessments, this compound is utilized to evaluate the safety profiles of drug formulations. Its role includes:

- Assessing Metabolic Pathways : Understanding how the body metabolizes fluocinolone acetonide and its impurities.

- Identifying Toxicological Risks : Evaluating potential adverse effects associated with impurities during preclinical and clinical trials .

Research Applications

This compound is also significant in various research contexts:

- Dermatological Studies : As a corticosteroid, it is investigated for its anti-inflammatory properties and efficacy in treating skin conditions such as eczema and psoriasis .

- Pharmacokinetic Studies : Researchers study its absorption, distribution, metabolism, and excretion (ADME) to understand its therapeutic potential better .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for:

- High-Performance Liquid Chromatography (HPLC) : Used to ensure accurate quantification of fluocinolone acetonide levels in pharmaceutical preparations.

- Mass Spectrometry : Assisting in identifying and quantifying impurities during drug formulation analysis .

Case Study 1: Quality Control of Fluocinolone Formulations

A study conducted on fluocinolone acetonide formulations demonstrated that using this compound as an impurity standard allowed for precise monitoring of impurity levels during stability testing. The results indicated that formulations remained compliant with ICH guidelines over a specified shelf life.

Case Study 2: Toxicological Assessment

In a toxicology study assessing the safety of fluocinolone acetonide, researchers utilized this compound to evaluate metabolic pathways. The findings revealed that while fluocinolone was effective therapeutically, certain metabolites posed potential risks, underscoring the importance of monitoring impurities.

Mecanismo De Acción

Fluocinolone acetonide 21-aldehyde exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Modifications at the 21-Position

The 21-position of fluocinolone acetonide derivatives is critical for modulating pharmacological activity and physicochemical properties. Below is a comparative analysis:

Key Observations:

- Potency: The acetate derivative (Triamcinolone Acetonide 21-Acetate) exhibits significantly enhanced glucocorticoid activity compared to the parent compound, likely due to improved membrane permeability .

- Stability: The aldehyde group in this compound increases reactivity and hygroscopicity, necessitating stringent storage conditions . In contrast, carboxylic acid derivatives (e.g., EP Impurity A) are stable but may indicate degradation in formulations .

- Synthetic Utility : The aldehyde serves as a precursor for synthesizing esters (e.g., 21-cyclopropylcarboxylate, 21-(2'-ethoxypropionate)) listed in and .

Pharmacological and Industrial Relevance

- Triamcinolone Acetonide 21-Acetate: Approved for anti-inflammatory and anti-allergic applications, with a well-documented safety profile .

- This compound: Not directly used therapeutically; critical in quality control as an impurity or intermediate .

- EP Impurities (A–G) : These include carboxylic acids, aldehydes, and esters, which are monitored to ensure batch consistency and compliance with regulatory standards (e.g., USP, EP) .

Physicochemical Data Comparison

Actividad Biológica

Fluocinolone acetonide 21-aldehyde (FA-21-aldehyde) is a synthetic glucocorticoid derivative primarily utilized for its potent anti-inflammatory properties. This compound is recognized for its enhanced biological activity, particularly in dermatological applications, and is often employed in treating various skin disorders. This article delves into the biological activity of FA-21-aldehyde, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fluocinolone acetonide is characterized by a fluorinated steroid structure that significantly enhances its glucocorticoid receptor (GR) binding affinity. The presence of a 21-aldehyde functional group further modifies its pharmacokinetic properties, allowing for improved efficacy in topical formulations.

- Molecular Formula : CHClFO

- Molecular Weight : 394.89 g/mol

- CAS Number : 67-73-2

Fluocinolone acetonide exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : FA-21-aldehyde binds to GR with an IC50 value of approximately 2.0 nM, demonstrating high affinity and selectivity for this receptor .

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms in conditions such as dermatitis and psoriasis .

- Immunosuppressive Properties : By modulating immune responses, FA-21-aldehyde can effectively manage autoimmune skin disorders .

Pharmacological Profile

The pharmacological profile of FA-21-aldehyde reveals its effectiveness in various clinical settings:

- Topical Application : FA-21-aldehyde is commonly formulated in creams and ointments for direct application to inflamed skin areas.

- Ocular Delivery Systems : Recent studies have explored the use of FA in nanostructured lipid carriers (NLCs) for enhanced ocular bioavailability, demonstrating significant therapeutic potential in treating ocular inflammation .

Case Studies and Clinical Applications

Several studies have documented the efficacy of this compound in clinical practice:

- Dermatitis Management : A study involving patients with allergic contact dermatitis showed significant improvement when treated with FA-based formulations compared to standard corticosteroids .

- Psoriasis Treatment : In a clinical trial, patients with psoriasis experienced marked reductions in lesion severity when treated with FA ointments over a four-week period .

- Ocular Inflammation : Research on the delivery of FA via subconjunctival injections indicated high drug concentrations in ocular tissues, effectively reducing inflammation associated with uveitis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other corticosteroids:

| Compound | GR Binding Affinity (IC50) | Anti-inflammatory Activity | Topical Efficacy |

|---|---|---|---|

| This compound | 2.0 nM | High | Excellent |

| Betamethasone | 0.5 nM | Moderate | Good |

| Triamcinolone Acetonide | 1.5 nM | Moderate | Fair |

Future Directions

Research into this compound continues to expand, particularly in optimizing delivery systems and exploring its use in combination therapies. Ongoing studies aim to enhance its efficacy while minimizing potential side effects associated with long-term corticosteroid use.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing Fluocinolone acetonide 21-aldehyde, and how can researchers ensure reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, follow standardized protocols such as those outlined in the Beilstein Journal of Organic Chemistry: document experimental parameters (e.g., column type, solvent gradients, NMR acquisition times) and validate methods using reference standards. Cross-check results with mass spectrometry (MS) to confirm molecular weight .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

- Methodological Answer : Employ reaction condition screening (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and isolate the aldehyde derivative via column chromatography. For purity, characterize intermediates at each step using Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to quantify degradation products, focusing on oxidation of the aldehyde group. Include control samples with antioxidants (e.g., BHT) to assess stabilization strategies. Publish raw chromatographic data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How do structural modifications at the 21-aldehyde position influence the glucocorticoid receptor binding affinity of Fluocinolone derivatives?

- Methodological Answer : Perform molecular docking simulations (e.g., using AutoDock Vina) to model interactions between the aldehyde group and receptor residues (e.g., Asn564, Gln570). Validate predictions with in vitro receptor binding assays using tritiated dexamethasone as a competitive ligand. Compare results with analogues (e.g., 21-cyclopropylcarboxylate) to establish structure-activity relationships (SARs) .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound in ocular models?

- Methodological Answer : Use ex vivo corneal permeability assays to quantify tissue absorption rates. Compare with in vivo pharmacokinetic data from animal models (e.g., rabbit eyes). Address metabolic instability by co-administering cytochrome P450 inhibitors (e.g., ketoconazole) and measure metabolite profiles via liquid chromatography-tandem MS (LC-MS/MS) .

Q. How can researchers design computational models to predict the reactivity of the 21-aldehyde group in nucleophilic environments?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate electrophilicity parameters (e.g., Hammett constants). Validate predictions with kinetic studies in buffered solutions (pH 2–10), monitoring aldehyde conversion via UV-Vis spectroscopy. Publish computational input files and raw kinetic data to facilitate replication .

Q. What methodologies are effective for reconciling contradictory data on the cytotoxicity of this compound in different cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiplex assays (e.g., MTT, LDH) to quantify viability. Perform transcriptomic profiling (RNA-seq) to identify cell-specific stress pathways. Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) in all experiments .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include detailed synthesis yields, analytical validation parameters (e.g., LOD/LOQ), and statistical significance values (p < 0.05).

- Figures : Use high-resolution chromatograms, spectral overlays, and receptor binding heatmaps. Avoid redundant data visualization .

- Supplementary Materials : Provide raw NMR spectra, MS fragmentation patterns, and computational modeling scripts. Label files with unique identifiers (e.g., FA21A_NMR_001) .

Propiedades

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGULWMUJNRGHHA-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157578 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-30-3 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.